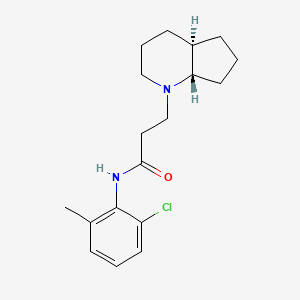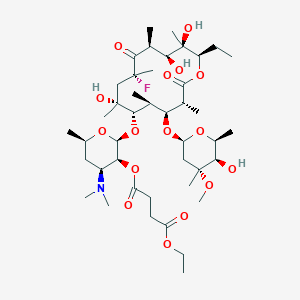![molecular formula C15H20ClN3O3S3 B10826726 1-[5-[2-[(1,1-dioxothieno[3,4-d][1,2]thiazol-3-ylidene)amino]ethylsulfanylmethyl]furan-2-yl]-N,N-dimethylmethanamine;hydrochloride CAS No. 94662-53-0](/img/structure/B10826726.png)
1-[5-[2-[(1,1-dioxothieno[3,4-d][1,2]thiazol-3-ylidene)amino]ethylsulfanylmethyl]furan-2-yl]-N,N-dimethylmethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Wy-45727 is a compound known for its role as a histamine H2 receptor antagonist. It has been studied for its potential therapeutic effects, particularly in the treatment of gastric ulcers and other gastrointestinal conditions .
Preparation Methods
The synthesis of Wy-45727 involves several steps:
- The thione is then treated with methyl iodide and sodium hydroxide in refluxing ethanol-water to produce 3-(methylthio)thieno[3,4-d]isothiazole-1,1-dioxide.
- Finally, this compound is condensed with 2-[5-(dimethylaminomethyl)-2-furanylmethylthio]ethylamine in refluxing ethanol .
Thieno[3,4-d]isothiazole-3(2H)-one-1,1-dioxide: is reacted with phosphorus pentasulfide in hot pyridine to form the corresponding thione.
Chemical Reactions Analysis
Wy-45727 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to its corresponding thioether.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thioether group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Wy-45727 has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying histamine H2 receptor antagonists.
Biology: It is used in research to understand the role of histamine receptors in physiological processes.
Mechanism of Action
Wy-45727 exerts its effects by selectively antagonizing histamine H2 receptors. This inhibition reduces gastric acid secretion by blocking the action of histamine on parietal cells in the stomach. The compound’s molecular targets include the histamine H2 receptors, and its pathways involve the inhibition of cyclic AMP production, which is crucial for acid secretion .
Comparison with Similar Compounds
Wy-45727 is structurally similar to other histamine H2 receptor antagonists like ranitidine and cimetidine. it has unique properties that distinguish it from these compounds:
Ranitidine: Wy-45727 has a different chemical structure, which may result in variations in potency and duration of action.
Similar compounds include:
- Ranitidine
- Cimetidine
- Famotidine
These compounds share a common mechanism of action but differ in their chemical structures and pharmacokinetic properties.
Properties
CAS No. |
94662-53-0 |
|---|---|
Molecular Formula |
C15H20ClN3O3S3 |
Molecular Weight |
422.0 g/mol |
IUPAC Name |
1-[5-[2-[(1,1-dioxothieno[3,4-d][1,2]thiazol-3-ylidene)amino]ethylsulfanylmethyl]furan-2-yl]-N,N-dimethylmethanamine;hydrochloride |
InChI |
InChI=1S/C15H19N3O3S3.ClH/c1-18(2)7-11-3-4-12(21-11)8-22-6-5-16-15-13-9-23-10-14(13)24(19,20)17-15;/h3-4,9-10H,5-8H2,1-2H3,(H,16,17);1H |
InChI Key |
HRDIWHIRZHEAIE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=C(O1)CSCCN=C2C3=CSC=C3S(=O)(=O)N2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,11-Dihydro-5-(2-diethylaminoethylamino)[1]benzoxepino[3,4-b]pyridine](/img/structure/B10826650.png)
![4-O-[4-(dimethylamino)-2-[[14-ethyl-9-fluoro-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] 1-O-ethyl butanedioate](/img/structure/B10826651.png)

![2,2-dimethylpropanoyloxymethyl (6S,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10826661.png)
![[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2S)-2-(hydroxymethyl)-4-methylsulfinyl-2-phenylbutanoate](/img/structure/B10826665.png)


![1-[4-(1-aminoethylideneamino)phenyl]-3-pentylthiourea;hydrochloride](/img/structure/B10826698.png)

![1-Azabicyclo[2.2.2]octan-3-yl 2-(hydroxymethyl)-4-methylsulfinyl-2-phenylbutanoate](/img/structure/B10826710.png)


![methanesulfonate;trimethyl-[(2R)-2-(3-methylbutanoyloxy)-4-oxo-4-undecoxybutyl]azanium](/img/structure/B10826725.png)
